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5-(3-Acetylphenyl)-2-chlorobenzoic acid
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Overview
Description
5-(3-Acetylphenyl)-2-chlorobenzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a chlorobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Acetylphenyl)-2-chlorobenzoic acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 3-acetylphenyl with 2-chlorobenzoic acid. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride under anhydrous conditions. The reaction mixture is then subjected to hydrolysis to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the acetyl group can yield the corresponding alcohol.
Substitution: The chlorine atom in the benzoic acid moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 5-(3-Carboxyphenyl)-2-chlorobenzoic acid.
Reduction: 5-(3-Hydroxyphenyl)-2-chlorobenzoic acid.
Substitution: 5-(3-Acetylphenyl)-2-aminobenzoic acid or 5-(3-Acetylphenyl)-2-thiolbenzoic acid.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
5-(3-Acetylphenyl)-2-chlorobenzoic acid serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse functional group transformations, making it a valuable building block for the development of new compounds. For instance, it can be transformed into derivatives through oxidation, reduction, or substitution reactions, leading to products like 5-(3-Carboxyphenyl)-2-chlorobenzoic acid or 5-(3-Hydroxyphenyl)-2-chlorobenzoic acid.
Synthetic Routes
The synthesis typically involves Friedel-Crafts acylation of 3-acetylphenyl with 2-chlorobenzoic acid, catalyzed by Lewis acids such as aluminum chloride. This reaction can be scaled up in industrial settings using continuous flow reactors to enhance yield and purity while minimizing human error.
Biological and Medicinal Applications
Anti-inflammatory and Analgesic Potential
Research indicates that this compound has potential applications in medicinal chemistry, particularly for designing anti-inflammatory and analgesic agents. Its structural features enable interactions with biological targets involved in inflammatory pathways. The acetyl group can form hydrogen bonds with enzyme residues, potentially leading to the inhibition of enzymatic activity.
Mechanism of Action
The compound's mechanism involves interactions with specific molecular targets in biological systems. The chlorine atom may participate in halogen bonding, stabilizing interactions with proteins and modulating biological pathways that could result in therapeutic effects.
Material Science Applications
In materials science, this compound is utilized in synthesizing polymers and advanced materials. Its ability to undergo various chemical reactions allows for the creation of materials with tailored properties such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 5-(3-Acetylphenyl)-2-chlorobenzoic acid in biological systems involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with amino acid residues in enzymes, leading to inhibition or activation of enzymatic activity. The chlorine atom can participate in halogen bonding, further stabilizing the interaction with the target protein. These interactions can modulate biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
5-(3-Acetylphenyl)-2-bromobenzoic acid: Similar structure but with a bromine atom instead of chlorine.
5-(3-Acetylphenyl)-2-fluorobenzoic acid: Similar structure but with a fluorine atom instead of chlorine.
5-(3-Acetylphenyl)-2-iodobenzoic acid: Similar structure but with an iodine atom instead of chlorine.
Uniqueness: 5-(3-Acetylphenyl)-2-chlorobenzoic acid is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine, fluorine, and iodine analogs. The chlorine atom’s size and electronegativity influence the compound’s interaction with biological targets and its overall stability.
Properties
IUPAC Name |
5-(3-acetylphenyl)-2-chlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c1-9(17)10-3-2-4-11(7-10)12-5-6-14(16)13(8-12)15(18)19/h2-8H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVYDDDNIVPJCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40689752 |
Source
|
Record name | 3'-Acetyl-4-chloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40689752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262005-85-5 |
Source
|
Record name | 3'-Acetyl-4-chloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40689752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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